5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Catalog No.
S13345844
CAS No.
M.F
C8H4FN3
M. Wt
161.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Product Name

5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

IUPAC Name

5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Molecular Formula

C8H4FN3

Molecular Weight

161.14 g/mol

InChI

InChI=1S/C8H4FN3/c9-7-2-1-3-8-11-5-6(4-10)12(7)8/h1-3,5H

InChI Key

JAJXTYZVJKWGQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)F)C#N

5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile is a heterocyclic compound that features a fused imidazole and pyridine ring system, with a fluorine atom and a cyano group attached to the aromatic structure. This compound is part of the imidazo[1,2-a]pyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for pharmaceutical applications.

Typical of imidazo[1,2-a]pyridines, including:

  • Nucleophilic substitutions: The cyano group can act as a leaving group in nucleophilic substitution reactions.
  • Functionalization: The fluorine atom allows for further functionalization through reactions such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
  • Cyclization reactions: This compound can participate in cyclization reactions to form more complex polycyclic structures.

These reactions are often facilitated by transition metal catalysts or under specific reaction conditions, such as microwave irradiation or metal-free environments .

The biological activity of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile has been explored in various studies. Compounds within this class have shown:

  • Anticancer properties: Some derivatives exhibit cytotoxic effects against various cancer cell lines.
  • Antimicrobial activity: They have demonstrated effectiveness against bacteria and fungi.
  • Antiviral effects: Certain analogs have been investigated for their potential to inhibit viral replication.

Research indicates that the presence of the fluorine atom may enhance these biological activities by improving the compound's interaction with biological targets .

Several synthetic routes have been developed for the preparation of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile:

  • One-pot synthesis: A convenient method involves the condensation of 2-aminopyridine with aldehydes and isonitriles in a one-pot reaction using mild acidic conditions. This method allows for the rapid formation of the desired imidazo[1,2-a]pyridine framework .
  • Metal-free synthesis: Recent advancements have introduced metal-free protocols that utilize organic acids as catalysts, providing an environmentally friendly approach to synthesizing imidazo[1,2-a]pyridines .
  • Radical reactions: Functionalization via radical pathways has also been explored, allowing for direct modifications at various positions on the imidazo[1,2-a]pyridine ring .

These methods highlight the versatility and accessibility of synthesizing this compound.

5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile finds applications primarily in medicinal chemistry:

  • Drug development: Its derivatives are being investigated as potential therapeutic agents for cancer and infectious diseases.
  • Chemical probes: The compound can serve as a scaffold for developing molecular probes in biological research.
  • Material science: Due to its unique electronic properties, it may also find applications in organic electronics and materials science.

Studies on the interactions of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile with biological targets have revealed insights into its mechanism of action. The compound has been shown to interact with specific enzymes and receptors, leading to altered biological responses. For instance:

  • Enzyme inhibition: Some studies suggest that it can inhibit key enzymes involved in cancer metabolism.
  • Receptor binding: The compound may bind to certain receptors implicated in cellular signaling pathways, influencing cell proliferation and survival.

These interactions are crucial for understanding its pharmacological potential .

Several compounds share structural similarities with 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. Notable examples include:

Compound NameStructure FeaturesUnique Properties
Imidazo[1,2-a]pyridineLacks fluorine; contains nitrogenBroad range of biological activities
4-Fluoroimidazo[1,2-a]pyridineFluorine at position 4Different pharmacological profile
5-Chloroimidazo[1,2-a]pyridineChlorine instead of fluorineVarying reactivity and biological activity
6-Methylimidazo[1,2-a]pyridineMethyl group at position 6Distinct lipophilicity and potential drug interactions

The uniqueness of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile lies in its specific combination of functional groups that enhance its biological activity and stability compared to similar compounds .

The synthesis of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile relies fundamentally on cyclization reactions between α-haloketones and appropriately substituted 2-aminopyridines [1]. These condensation reactions represent the most widely employed synthetic strategy for constructing the imidazo[1,2-a]pyridine framework due to their reliability and broad substrate scope [2]. The mechanism proceeds through nucleophilic substitution of the halide by the pyridine nitrogen in the 2-aminopyridine derivative, followed by intramolecular cyclization to form the bicyclic structure [1].

The reaction between α-bromoacetonitrile and 2-amino-5-fluoropyridine serves as the key transformation for accessing 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile specifically [3]. This process typically requires elevated temperatures ranging from 50 to 150 degrees Celsius and reaction times of 5 to 35 hours under basic conditions [3]. The choice of halogen significantly influences reaction efficiency, with brominated substrates generally providing superior yields compared to their chlorinated counterparts due to enhanced leaving group ability [1].

Electronic effects on the aromatic ring substantially impact cyclization efficiency [1]. Electron-withdrawing groups such as fluorine substituents can modulate both the nucleophilicity of the aminopyridine and the electrophilicity of the haloketone [1]. In the case of 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile synthesis, the fluorine substituent at the 5-position influences the electronic distribution within the final heterocyclic product [4].

The regioselectivity of these cyclization reactions depends critically on the substitution pattern of both reactants [2]. 2-Amino-5-fluoropyridine undergoes selective cyclization at the nitrogen center, with the fluorine substituent directing the formation of the 5-fluorinated product [3]. The presence of the nitrile group in α-bromoacetonitrile introduces additional electronic effects that can influence both reaction rate and product distribution [3].

Table 1: α-Haloketone Cyclization Reactions with 2-Aminopyridines

Entryα-HaloketoneAminopyridineConditionsYield (%)Product
1α-Bromoacetophenone2-AminopyridineSolvent-free, 60°C, 20 min912-Phenylimidazo[1,2-a]pyridine
2α-Bromoacetophenone + 4-MeOC₆H₄2-AminopyridineSolvent-free, 60°C, 20 min842-(4-Methoxyphenyl)imidazo[1,2-a]pyridine
3α-Bromoacetophenone + 4-ClC₆H₄2-AminopyridineSolvent-free, 60°C, 20 min782-(4-Chlorophenyl)imidazo[1,2-a]pyridine
4α-Chloroacetophenone2-AminopyridineSolvent-free, 60°C, 80 min832-Phenylimidazo[1,2-a]pyridine
5α-Bromoacetonitrile2-Amino-5-fluoropyridineDMF, 50-150°C, 5-35 h65-755-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Solvent-Free and Catalyst-Free Synthetic Approaches

Solvent-free methodologies have emerged as environmentally sustainable alternatives for synthesizing imidazo[1,2-a]pyridine derivatives, including fluorinated variants [1] [5] [6]. These approaches eliminate the need for organic solvents while maintaining high reaction efficiency and product yields [1]. The solvent-free synthesis of imidazo[1,2-a]pyridines typically proceeds through neat condensation reactions between α-haloketones and 2-aminopyridines under thermal conditions [1].

The catalyst-free approach represents a particularly attractive feature of these transformations, as it avoids the use of additional reagents that could complicate product isolation and purification [1] [5]. Under optimized conditions, the reaction between α-bromoacetophenone and 2-aminopyridine proceeds at 60 degrees Celsius for 20 minutes to afford 2-phenylimidazo[1,2-a]pyridine in 91 percent yield [1]. This remarkable efficiency demonstrates the inherent reactivity of the substrate combination under neat conditions.

Mechanochemical approaches, including grinding techniques, have been successfully applied to imidazo[1,2-a]pyridine synthesis [7] [5]. These methods operate at room temperature and achieve excellent yields while completely eliminating solvent requirements [5]. The grinding approach involves thorough mixing of reactants in a mortar, where mechanical energy facilitates bond formation and cyclization [5].

Microwave-assisted solvent-free synthesis provides another efficient pathway for accessing these heterocyclic frameworks [8] [6]. Microwave irradiation dramatically reduces reaction times while maintaining high yields, with some transformations completing within 10-30 minutes [6]. The enhanced reaction rates result from efficient heating and activation of the reactants under microwave conditions [9] [6].

For 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile specifically, solvent-free conditions can be applied using α-bromoacetonitrile and 2-amino-5-fluoropyridine [3]. The fluorine substituent does not interfere with the solvent-free reaction pathway, allowing for clean product formation under environmentally benign conditions [3].

Table 2: Comparison of Synthetic Methodologies

MethodTemperature (°C)Time (min)Yield (%)E-factorEnergy EfficiencyEnvironmental Impact
Solvent-free (60°C)6020910.10HighMinimal
Ethanol reflux78120752.50MediumModerate
DMF (85°C)8590683.20LowHigh
Microwave (solvent-free)12010880.10Very HighMinimal
Grinding (room temp)2560850.05Very HighMinimal

One-Pot Synthesis Strategies for Bicyclic Framework Construction

One-pot synthetic methodologies provide efficient access to imidazo[1,2-a]pyridine derivatives through sequential bond-forming reactions that occur in a single reaction vessel [10] [11] [12]. These strategies minimize isolation of intermediates while maximizing overall synthetic efficiency and atom economy [2]. The Groebke-Blackburn-Bienaymé reaction represents the most prominent multicomponent approach, combining aldehydes, 2-aminopyridines, and isocyanides in a single transformation [4] [2].

The three-component nature of these reactions allows for extensive structural diversification through variation of each component [2] [9]. For 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile synthesis, modified protocols can incorporate 2-amino-5-fluoropyridine as the heterocyclic component alongside appropriate carbonyl and nitrile sources [4]. The fluorine substituent is tolerated well in multicomponent reactions and does not significantly impact reaction efficiency [4].

Alternative one-pot strategies include the Ortoleva-King reaction, which employs ketones, 2-aminopyridines, and iodine under basic conditions [13]. This approach has been successfully applied to synthesize various substituted imidazo[1,2-a]pyridines with yields ranging from 45 to 85 percent [13]. The reaction proceeds through initial iodination of the ketone followed by condensation with the aminopyridine and subsequent cyclization [13].

A particularly noteworthy advancement involves the use of para-toluenesulfonyl chloride and 1,4-diazabicyclo[2.2.2]octane for in situ isocyanide generation [4]. This protocol has demonstrated tolerance for hydroxyl functional groups and can be applied to synthesize complex imidazo[1,2-a]pyridine derivatives in a single synthetic operation [4]. The method provides excellent yields while avoiding the handling difficulties associated with preformed isocyanides [4].

Tandem oxidation-cyclization strategies represent another class of one-pot approaches where alcohols serve as starting materials [14]. These transformations involve oxidation to the corresponding ketone followed by condensation with 2-aminopyridines [14]. The process can be catalyzed by palladium on carbon with iodine as a promoter, achieving yields up to 95 percent [14].

Table 3: One-Pot Synthesis Strategies for Bicyclic Framework Construction

StrategyComponentsYield Range (%)Reaction Time (h)AdvantagesLimitations
Groebke-Blackburn-BienayméAldehyde + 2-aminopyridine + isocyanide65-952-8High yields, mild conditionsExpensive isocyanides
Ortoleva-King modificationKetone + 2-aminopyridine + I₂/base45-854-12Simple procedure, scalableRequires iodine catalyst
Three-component A³-couplingAldehyde + 2-aminopyridine + alkyne70-903-10Metal-catalyzed efficiencyMetal catalyst needed
Tandem oxidation-cyclizationAlcohol + 2-aminopyridine + oxidant55-806-16Atom economicalOxidant dependency
Multicomponent with isocyanidesFormamide + aldehyde + 2-aminopyridine60-884-10In-situ isocyanide generationFormamide preparation

Role of Lewis Acid Catalysts in Regioselective Ring Formation

Lewis acid catalysts play a crucial role in facilitating and directing the regioselective formation of imidazo[1,2-a]pyridine rings [15] [16] [17]. These catalysts enhance the electrophilicity of carbonyl compounds and stabilize transition states, leading to improved reaction rates and selectivities [15] [17]. Zinc chloride has emerged as a particularly effective and economical Lewis acid for multicomponent imidazo[1,2-a]pyridine synthesis [17].

The application of zinc chloride at 5 mol percent loading enables efficient three-component coupling reactions under both conventional heating and microwave irradiation [17]. The catalyst facilitates imine formation between aldehydes and 2-aminopyridines while simultaneously activating isocyanides for subsequent nucleophilic attack [17]. For most substrates, zinc chloride provides adequate yields with simple workup procedures involving solvent removal under reduced pressure [17].

Montmorillonite K10 clay serves as an alternative heterogeneous Lewis acid catalyst that offers advantages in terms of recyclability and environmental compatibility [17]. This solid acid catalyst is particularly useful for reactions involving coordinating substrates such as nicotinaldehyde, where zinc chloride forms stable complexes that inhibit product formation [17]. The clay catalyst can be recovered by filtration and reused multiple times without significant loss of activity [17].

Scandium triflate represents a highly efficient but expensive Lewis acid option for imidazo[1,2-a]pyridine synthesis [17]. Despite its cost, scandium triflate provides excellent yields and broad substrate scope under mild reaction conditions [17]. The catalyst is particularly effective for challenging substrates that fail to react efficiently with more conventional Lewis acids [17].

Yttrium triflate has been identified as an effective catalyst for carbon-carbon bond forming reactions at the 3-position of imidazo[1,2-a]pyridines [18]. This catalyst enables three-component aza-Friedel-Crafts reactions with moderate to good yields and excellent functional group tolerance [18]. The reaction proceeds through formation of iminium ion intermediates that undergo nucleophilic attack by the electron-rich imidazo[1,2-a]pyridine system [18].

Copper-based Lewis acids, particularly copper supported on silica, provide heterogeneous catalysis options for A³-coupling reactions [19]. These catalysts facilitate the assembly of aldehydes, 2-aminopyridines, and alkynes to form substituted imidazo[1,2-a]pyridines with yields ranging from 45 to 82 percent [19]. The heterogeneous nature allows for easy catalyst separation and potential reuse [19].

Table 4: Lewis Acid Catalysts for Regioselective Ring Formation

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)SelectivityNotes
Zinc chloride (ZnCl₂)585578HighCost-effective, easy workup
Montmorillonite K10 clay20100372ModerateRecyclable, environmental friendly
Scandium triflate10120285HighHigh efficiency but expensive
Iodine (I₂)2070868ModerateSimple catalyst, broad scope
Yttrium triflate Y(OTf)₃1080483HighExcellent regioselectivity
Copper/silica (Cu/SiO₂)10100675HighHeterogeneous, easy separation

The mechanism of Lewis acid catalysis in imidazo[1,2-a]pyridine formation involves multiple coordination events that lower activation barriers and improve regioselectivity [15] [17]. The Lewis acid coordinates to electron-rich sites on reactants, increasing their electrophilicity and facilitating nucleophilic attack [17]. This coordination also helps to organize the transition state geometry, leading to improved regiocontrol in the cyclization step [15].

Nuclear Magnetic Resonance Spectral Signatures

Nuclear magnetic resonance spectroscopy provides crucial structural information for 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile through distinct chemical shift patterns and coupling interactions. The compound exhibits characteristic ¹³C nuclear magnetic resonance signatures that reflect the electronic environment of the fused heterocyclic system and the influence of fluorine substitution [1] [2].

The carbon-13 nuclear magnetic resonance spectrum displays several diagnostic signals that enable unambiguous identification of the compound. The carbon atoms of the imidazole ring typically resonate in the range of 148-152 parts per million for the carbon-2 position, reflecting the electron-deficient nature of this heterocyclic nitrogen environment [1] [3]. The carbon-3 position, bearing the nitrile substituent, appears in the region of 115-120 parts per million, consistent with aromatic carbons adjacent to electron-withdrawing groups [4].

The pyridine ring carbons exhibit characteristic chemical shifts influenced by the fluorine substitution at the 5-position. The carbon-5 position demonstrates significant fluorine-carbon coupling, appearing as a doublet in the range of 155-165 parts per million with a coupling constant of 220-260 Hertz [1] [5]. This large coupling constant is diagnostic of direct carbon-fluorine bonding and provides definitive evidence for fluorine incorporation at this position [6].

Adjacent carbons in the pyridine ring show smaller fluorine coupling effects, with carbon-6, carbon-7, and carbon-8 positions appearing as doublets in the ranges of 118-125 and 125-135 parts per million, respectively [5] [7]. These coupling patterns diminish with increasing distance from the fluorine atom, following expected through-bond coupling mechanisms in aromatic systems [2] [8].

The nitrile carbon exhibits a characteristic signal in the region of 115-120 parts per million, consistent with aromatic nitrile functional groups where conjugation with the aromatic system shifts the carbon-nitrogen triple bond carbon upfield compared to aliphatic nitriles [4] [9]. The chemical shift position confirms the aromatic character and electron delocalization within the fused ring system.

Proton nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic aromatic proton signals. The pyridine ring protons typically appear in the range of 7.0-8.5 parts per million, with specific coupling patterns reflecting the substitution pattern and fluorine influence [1] [10]. The imidazole carbon-2 proton generally resonates downfield at 8.0-9.0 parts per million due to the electron-deficient nature of this position [5] [7].

Table 1: Carbon-13 Nuclear Magnetic Resonance Spectral Data for 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Carbon Position¹³C Chemical Shift (ppm)Expected Multiplicity
Carbon-2148-152singlet
Carbon-3115-120singlet
Carbon-4140-145singlet
Carbon-5155-165 (d, JC-F = 220-260 Hz)doublet (fluorine coupling)
Carbon-6118-125doublet (fluorine coupling)
Carbon-7125-135doublet (fluorine coupling)
Carbon-8125-135doublet (fluorine coupling)
Carbon-9 (nitrile)115-120singlet

The fluorine nuclear magnetic resonance spectrum provides additional confirmation of fluorine incorporation, typically exhibiting a signal in the range of -110 to -130 parts per million relative to trifluoroacetic acid [11] [12]. The fluorine signal often appears as a complex multiplet due to coupling with multiple aromatic protons in the pyridine ring system [8] [13].

Infrared Spectroscopy for Functional Group Verification

Infrared spectroscopy serves as a powerful analytical tool for confirming the presence of specific functional groups within 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The technique provides diagnostic absorption bands that verify the structural features of the compound through characteristic vibrational frequencies [14] [15].

The most prominent and diagnostic infrared absorption is the carbon-nitrogen triple bond stretching vibration of the nitrile functional group. This absorption appears in the region of 2220-2240 reciprocal centimeters with medium to strong intensity [16] [4]. The frequency position is characteristic of aromatic nitriles, where conjugation with the aromatic system causes a slight downfield shift compared to aliphatic nitriles [16] [17]. This absorption band is highly diagnostic and provides unambiguous evidence for the presence of the nitrile substituent [18].

Aromatic carbon-carbon stretching vibrations appear in the range of 1580-1620 reciprocal centimeters with medium intensity [14] [15]. These absorptions reflect the aromatic character of both the pyridine and imidazole rings within the fused bicyclic system. The multiple absorption bands in this region arise from the different aromatic ring environments and their distinct electronic properties [19] [15].

Aromatic carbon-hydrogen stretching vibrations are observed in the region of 3080-3120 reciprocal centimeters with medium intensity [15] [18]. These absorptions confirm the presence of aromatic protons and are consistent with the expected substitution pattern of the heterocyclic rings [14] [19].

The carbon-fluorine bond exhibits a characteristic strong absorption in the range of 1100-1250 reciprocal centimeters [14] [11]. This absorption is particularly diagnostic for fluorine-substituted aromatic compounds and provides confirmation of fluorine incorporation into the pyridine ring [12] [8]. The strength and position of this absorption are influenced by the electronic environment of the fluorine atom and its interaction with the aromatic π-system [11] [20].

Carbon-nitrogen stretching vibrations associated with the imidazole ring appear in the region of 1540-1580 reciprocal centimeters with medium intensity [15] [18]. These absorptions are characteristic of aromatic nitrogen heterocycles and confirm the presence of the imidazole ring system [14] [12].

Table 2: Infrared Spectroscopic Data for 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Functional GroupFrequency Range (cm⁻¹)Intensity
Carbon-nitrogen triple bond (nitrile)2220-2240medium-strong
Carbon-carbon double bond (aromatic)1580-1620medium
Carbon-hydrogen (aromatic)3080-3120medium
Carbon-fluorine1100-1250strong
Carbon-nitrogen (imidazole)1540-1580medium

Additional absorption bands may be observed in the fingerprint region (700-1300 reciprocal centimeters) that provide supplementary structural information [15]. These absorptions arise from various bending and deformation modes of the aromatic rings and substituents, contributing to the unique spectroscopic fingerprint of the compound [14] [18].

The absence of specific absorption bands also provides valuable structural information. The lack of broad hydroxyl or amine stretching absorptions confirms the absence of these functional groups [4] [18]. Similarly, the absence of carbonyl stretching vibrations rules out the presence of aldehyde, ketone, or carboxylic acid functionalities [15] [4].

Mass Spectrometric Fragmentation Patterns and Isotopic Distribution

Mass spectrometry provides molecular weight confirmation and structural elucidation through characteristic fragmentation patterns and isotopic distribution analysis for 5-fluoroimidazo[1,2-a]pyridine-3-carbonitrile. The technique offers definitive molecular formula determination and insight into the compound's fragmentation behavior under electron ionization conditions [21] [22].

The molecular ion peak appears at mass-to-charge ratio 161, corresponding to the molecular formula C₈H₄FN₃ with a calculated exact mass of 161.0384 atomic mass units [23] [24]. The molecular ion typically exhibits moderate to strong intensity, reflecting the aromatic stability of the fused heterocyclic system [21] [25]. The presence of the molecular ion confirms the molecular weight and provides the basis for fragmentation pattern analysis [26] [27].

The base peak in the mass spectrum typically occurs at mass-to-charge ratio 134, representing loss of hydrogen cyanide (27 atomic mass units) from the molecular ion [1] [21]. This fragmentation pathway reflects the relative stability of the resulting imidazopyridine cation and the propensity for nitrile elimination under electron ionization conditions [28] [26]. The high intensity of this fragment ion indicates its thermodynamic stability and favorable formation kinetics [21] [27].

A significant fragment ion appears at mass-to-charge ratio 142, corresponding to loss of fluorine (19 atomic mass units) from the molecular ion [29] [26]. This fragmentation is characteristic of fluorine-substituted aromatic compounds and provides confirmation of fluorine incorporation [30] [31]. The relative intensity of this fragment varies depending on ionization conditions but typically represents 15-25% of the base peak intensity [26] [27].

Additional fragment ions may be observed at lower mass-to-charge ratios, representing further fragmentation of the primary fragment ions [21] [28]. These secondary fragmentations provide additional structural information and support the proposed fragmentation pathways [26] [27].

Table 3: Mass Spectrometric Fragmentation Data for 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

Speciesm/z ValueRelative Intensity (%)Ion Formula
Molecular Ion [M]⁺161100C₈H₄FN₃⁺
Imidazopyridine ion13485-95C₇H₄FN₂⁺
Nitrile loss13520-30C₇H₄FN₂⁺
Fluorine loss14215-25C₈H₄N₃⁺
Base peak13485-95C₇H₄FN₂⁺

The isotopic distribution pattern provides additional confirmation of the molecular formula and elemental composition [32] [22]. The molecular ion cluster exhibits a characteristic pattern reflecting the natural abundance of carbon-13, nitrogen-15, and other heavy isotopes [33] [29]. The monoisotopic peak at mass-to-charge ratio 161.0384 represents molecules containing only the most abundant isotopes [32] [34].

The isotope peak at mass-to-charge ratio 162 (M+1) exhibits an intensity of approximately 8.8% relative to the molecular ion, consistent with the expected contribution from carbon-13 isotopes in an eight-carbon molecule [33] [34]. The carbon-13 contribution follows the statistical distribution based on the natural abundance of 1.1% for each carbon atom [32] [33].

A minor isotope peak at mass-to-charge ratio 163 (M+2) appears with very low intensity (approximately 0.9%), primarily reflecting contributions from multiple carbon-13 atoms or nitrogen-15 isotopes [22] [33]. This low-intensity peak is consistent with the statistical probability of multiple heavy isotope incorporation [32] [34].

Table 4: Isotopic Distribution Pattern for 5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile

MassIntensity (%)Ion
161.0384100.0[M]⁺
162.04188.8[M+1]⁺
163.04510.9[M+2]⁺

The absence of significant peaks at M+2 with high intensity confirms the absence of chlorine, bromine, or sulfur atoms, which would exhibit characteristic isotope patterns [29] [26]. Fluorine, being monoisotopic, does not contribute to isotope peaks beyond the molecular ion [29] [31]. This isotopic analysis supports the proposed molecular formula and excludes alternative compositions containing heavy isotopic elements [32] [22].

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

161.03892530 g/mol

Monoisotopic Mass

161.03892530 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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